(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Description
(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid (CAS: 15872-28-3) is a norbornadiene-derived dicarboxylic acid with a rigid bicyclic framework. Its molecular formula is C₉H₈O₄, molecular weight 180.16 g/mol, density 1.604 g/cm³, and boiling point 388.1°C at 760 mmHg . Its structure has been confirmed via NMR spectroscopy and X-ray crystallography, distinguishing it from its anhydride derivative .
The compound also exhibits biological relevance, showing inhibitory activity against the Nipah virus (NiV) nucleocapsid protein (N protein) with a negative binding free energy in docking studies (ZINC ID: ZINC12362922) .
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)/t4-,5+ |
InChI Key |
NRIMHVFWRMABGJ-SYDPRGILSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1C(=C2C(=O)O)C(=O)O |
Canonical SMILES |
C1C2C=CC1C(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Route
The primary and most widely utilized synthetic route to this compound is the Diels-Alder reaction between cyclopentadiene and maleic anhydride. This [4+2] cycloaddition proceeds with high regio- and stereoselectivity, yielding the bicyclic anhydride intermediate, which upon hydrolysis gives the target dicarboxylic acid.
-
Cyclopentadiene + Maleic Anhydride → Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride → Hydrolysis → this compound
-
- Temperature: Typically room temperature to mild heating (25–60 °C)
- Solvent: Non-polar or slightly polar solvents such as dichloromethane or toluene
- Reaction Time: Several hours to overnight
- Hydrolysis: Acidic or basic aqueous conditions to open the anhydride ring
This method is classical and well-documented in literature, including the original work by Diels and Alder and subsequent refinements.
Hydrolysis of Ester Precursors
An alternative preparative step involves the synthesis of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate esters (e.g., dimethyl or diethyl esters) via the Diels-Alder reaction with maleate esters, followed by saponification.
-
- Synthesize diester via Diels-Alder reaction between cyclopentadiene and diethyl maleate.
- Hydrolyze the ester groups using lithium hydroxide or sodium hydroxide in aqueous tetrahydrofuran at elevated temperatures (~50 °C).
- Acidify the reaction mixture to precipitate the free dicarboxylic acid.
Anhydride Formation from the Dicarboxylic Acid
The bicyclic dicarboxylic acid can be converted back to its anhydride form using dehydrating agents such as ethoxyacetylene or trifluoroacetic anhydride.
Bromination and Subsequent Transformations
Light-catalyzed bromination of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid leads to dibrominated derivatives, which can be further manipulated via debromination or hydrogenation to yield various functionalized bicyclic compounds.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Product Form | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| Diels-Alder reaction (cyclopentadiene + maleic anhydride) + hydrolysis | Room temp, aqueous acid/base hydrolysis | 50–70 | This compound | 165–170 | Classical, stereoselective synthesis |
| Hydrolysis of diester precursor (dimethyl or diethyl ester) | LiOH or NaOH in aqueous THF, 50 °C, 5 h | ~57 | Dicarboxylic acid | 165–170 | Alternative route via ester intermediate |
| Anhydride formation with ethoxyacetylene | CH2Cl2, 30–35 °C, 18 h, inert atmosphere | 56 | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 70–75 | Useful intermediate for further transformations |
| Anhydride formation with trifluoroacetic anhydride | Room temp, 16 h | ~100 | Bicyclic anhydride | - | Easily hydrolyzed back to diacid under ambient conditions |
| Bromination and debromination | Bromine, UV light; Zn powder, reflux in ethyl acetate | Variable | Dibromo and debrominated derivatives | - | Leads to functionalized bicyclic compounds |
Analysis of Preparation Methods
Stereochemical Control
The Diels-Alder reaction is inherently stereospecific, favoring the formation of the endo product with (1R,4S) stereochemistry due to secondary orbital interactions. This stereochemical outcome is critical for the compound’s reactivity and downstream applications.
Reaction Efficiency and Scalability
- The classical Diels-Alder route is well-suited for both laboratory-scale and industrial-scale production, with continuous flow reactors being employed industrially to improve consistency and yield.
- Hydrolysis of esters provides a convenient purification step but requires careful control of reaction conditions to avoid side reactions.
- Anhydride formation methods offer access to reactive intermediates for further synthetic elaboration but require careful handling due to hydrolysis sensitivity.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Synthetic Organic Chemistry
1.1 Building Block for Synthesis
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for various transformations that can lead to complex organic molecules. For instance:
- Synthesis of Natural Products : It has been utilized in the total synthesis of several natural products due to its ability to undergo ring-opening and rearrangement reactions that are crucial for constructing complex frameworks .
- Functionalization Reactions : The dicarboxylic acid moiety provides sites for further functionalization, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Polymer Chemistry
2.1 Monomer for Polymerization
The compound can act as a monomer in the synthesis of novel polymers with unique properties:
- Diels-Alder Reactions : Its diene functionality allows it to participate in Diels-Alder reactions to form larger cyclic or acyclic structures that can be used in polymer production . This property is exploited to create thermosetting resins and other advanced materials.
- Thermal Stability : Polymers derived from this compound exhibit enhanced thermal stability and mechanical properties compared to conventional polymers.
Medicinal Chemistry
3.1 Potential Therapeutic Applications
Research has indicated that derivatives of this compound may possess biological activity:
- Anticancer Activity : Some studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines . The structural characteristics allow for interactions with biological targets that could lead to the development of new anticancer agents.
- Anti-inflammatory Properties : Preliminary investigations have indicated potential anti-inflammatory effects, making it a candidate for further research in therapeutic applications.
Case Studies
Mechanism of Action
The mechanism by which (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid exerts its effects involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The rigid bicyclic framework also plays a role in determining the compound’s reactivity and specificity in different chemical and biological contexts.
Comparison with Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Anhydride
- Structure : The anhydride form lacks hydroxyl groups at the carboxylic acid positions.
- Reactivity : Unlike the diacid, the anhydride undergoes Diels-Alder reactions with cyclopentadiene and anthracene, forming stable adducts. It also photoisomerizes to quadricyclane derivatives but polymerizes in benzene .
- NMR Data : ¹JC-H values for the anhydride (e.g., 160 Hz for bridgehead carbons) differ significantly from the diacid (¹JC-H = 170 Hz), enabling spectroscopic distinction .
Ester Derivatives
- Dimethyl and Diethyl Esters: Derivatives like dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (CAS: 15872-28-3 derivatives) exhibit reduced polarity compared to the diacid, altering solubility and photostability. These esters are intermediates in synthesizing functionalized norbornadiene systems .
- Functionalized Esters : Compounds such as dimethyl (1R,4S)-5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (HZ3) incorporate aromatic substituents, enhancing π-π stacking interactions in biological systems .
Functional Analogs
7-Oxabicyclo[2.2.1]heptane Derivatives
- Structure : Incorporation of an oxygen atom in the bridge (e.g., 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid) modifies electronic properties and hydrogen-bonding capacity.
- Applications : These derivatives are used in asymmetric catalysis and drug design due to their chiral centers and enhanced thermal stability .
Cyclopent-1-ene-1,2-dicarboxylic Acid (ZINC04829362)
- Biological Activity: A structural analog with anti-asthmatic and antipsoriatic applications. It shares inhibitory activity against the NiV N protein but has a lower binding free energy (-8.2 kcal/mol) compared to the norbornadiene diacid (-9.1 kcal/mol) .
Physical and Chemical Properties Comparison
Key Research Findings
- Photoisomerization : The diacid isomerizes to quadricyclane derivatives under UV light, storing ~89 kJ/mol of energy, making it a candidate for solar thermal storage .
- Contradictions in NMR Data: Early studies misassigned NMR signals between the diacid and anhydride; corrected ¹JC-H values are now used for unambiguous identification .
- Biological Relevance : The diacid’s rigid structure enhances binding to viral proteins, but ester derivatives may improve bioavailability for therapeutic use .
Biological Activity
(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is a bicyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
The compound is characterized by its bicyclic structure which contributes to its reactivity and interaction with biological systems. Its molecular formula is with a molecular weight of 182.18 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.18 g/mol |
| Melting Point | 175 °C (dec.) |
| CAS Number | 3853-88-1 |
Biological Activity Overview
Research on the biological activity of this compound has revealed several key areas of interest:
1. Antioxidant Properties
Studies indicate that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. The mechanism involves the scavenging of free radicals and modulation of antioxidant enzyme activities.
2. Anti-inflammatory Effects
Research has demonstrated that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in managing inflammatory diseases.
3. Antimicrobial Activity
The compound has shown promising results against various bacterial strains in preliminary studies, indicating its potential as a natural antimicrobial agent.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
Case Study 1: Antioxidant Activity
In a study published in the Journal of Agricultural and Food Chemistry, researchers assessed the antioxidant capacity of various bicyclic compounds including this compound using DPPH radical scavenging assays. The results indicated a strong correlation between the bicyclic structure and enhanced antioxidant activity compared to linear analogs.
Case Study 2: Anti-inflammatory Mechanisms
A study conducted by Smith et al. (2020) explored the anti-inflammatory effects of this compound on human macrophages exposed to lipopolysaccharide (LPS). The findings revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 cytokines.
Case Study 3: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.
Q & A
Q. What are the established synthetic routes for (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, and what key parameters influence reaction yields?
The compound is synthesized via cycloaddition reactions. A high-yield method involves reacting dimethyl acetylenedicarboxylate with 1,3-cyclopentadiene under catalyst-free conditions (95% yield). Alternative routes using acetylenedicarboxylic acid monopotassium salt achieve 97% yield. Key parameters include reactant stoichiometry, solvent choice, and temperature control to minimize side reactions .
Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H NMR : Bicyclic protons at δ 6.92 (dd, J = 1.9 Hz) and methoxy groups at δ 3.79 (s).
- ¹³C NMR : Carbonyl carbons at δ 165.5 ppm and bicyclic carbons at δ 152.5 and 142.4 ppm. Coupling constants and nuclear Overhauser effect (NOE) experiments validate the endo/exo stereochemistry .
Advanced Research Questions
Q. What methodologies are employed to study the photoisomerization of this compound to quadricyclo derivatives?
UV irradiation (λ = 254 nm) in inert solvents induces photoisomerization to quadricyclo[2.2.1,0²,⁶,0³,⁵]heptane derivatives. Quantum yields are determined using actinometry and monitored via UV-Vis spectroscopy. Competing pathways (e.g., [2+2] cycloadditions) require controlled light intensity and temperature .
Q. How can computational docking studies predict the antiviral activity of this compound against the Nipah virus N protein?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to viral targets. The compound (ZINC12362922) shows negative binding free energy (-7.2 kcal/mol) at the Nipah N protein interface, suggesting competitive inhibition. In vitro validation involves pseudovirus neutralization assays and cytotoxicity profiling in Vero cells .
Q. What are the challenges in designing molecular solar thermal energy storage systems using this compound?
Key challenges include:
- Energy Density : The norbornadiene-quadricyclane system stores ~0.5 MJ/kg, requiring functionalization to enhance enthalpy.
- Cyclability : Photo-fatigue due to side reactions (e.g., oxidation) necessitates stabilizing additives.
- Efficiency : Quantum yields for back-isomerization must exceed 80% for practical applications .
Q. How do steric and electronic effects of substituents influence diastereoselectivity in coordination chemistry?
Substituents on the bicyclo core alter ligand geometry and electron density. For example, dimethyl derivatives form stable Rh(I) complexes with exo selectivity due to steric hindrance from the norbornene bridge. X-ray crystallography and DFT calculations validate coordination modes .
Q. What analytical techniques are recommended for quantifying trace amounts of bicyclo derivatives in polymer matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) or liquid chromatography-mass spectrometry (LC-MS) achieves detection limits of 0.1 ppm. Calibration curves using spiked polymer extracts ensure accuracy, as per regulatory standards (e.g., GB9685-2008) .
Q. What experimental approaches assess the thermal stability of this compound under pyrolysis conditions?
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C. Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) identifies breakdown products (e.g., CO₂, maleic anhydride), with mechanisms validated via kinetic studies (Eₐ = 120 kJ/mol) .
Q. How can iterative cross-coupling strategies synthesize functionalized derivatives for structure-activity studies?
Suzuki-Miyaura coupling introduces aryl groups (e.g., 3-nitrophenyl) at the bicyclo core. Key steps:
Q. What in vitro assays evaluate the efficacy of bicyclo derivatives as enzyme inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
